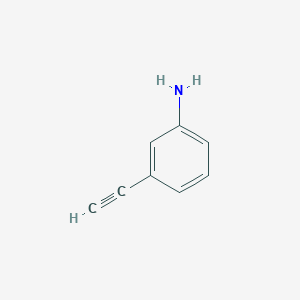










|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].CN(C)C=O.C[Si]([C:18]#[CH:19])(C)C.CN(C)C(N(C)C)=N>Cl[Cu].Cl[Pd]Cl.O>[NH2:5][C:4]1[CH:3]=[C:2]([C:18]#[CH:19])[CH:8]=[CH:7][CH:6]=1
|


|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=N)N(C)C)C
|
|
Name
|
|
|
Quantity
|
3.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
|
Name
|
|
|
Quantity
|
9.7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 (± 5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 55°-57° C.
|
|
Type
|
CUSTOM
|
|
Details
|
until completion of the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is evaporated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in CH3OH (10 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
Methanol is evaporated off
|
|
Type
|
ADDITION
|
|
Details
|
the residual mixture is treated with NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C#C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |